Methyl 1-cyanocyclopropanecarboxylate

Polymer Chemistry Anionic Polymerization Ring Strain

Methyl 1-cyanocyclopropanecarboxylate (CAS 6914-73-4) is a 1,1-disubstituted cyclopropane featuring an electron-withdrawing cyano group and a methyl ester moiety on the same ring carbon. With a molecular formula of C6H7NO2 and a molecular weight of 125.13 g/mol, the compound is typically supplied as a colorless to light-yellow liquid with a purity of ≥95%–98%.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 6914-73-4
Cat. No. B1297027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-cyanocyclopropanecarboxylate
CAS6914-73-4
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC1)C#N
InChIInChI=1S/C6H7NO2/c1-9-5(8)6(4-7)2-3-6/h2-3H2,1H3
InChIKeyQNQYMXXUAFDGIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Cyanocyclopropanecarboxylate (CAS 6914-73-4): Procurement-Relevant Identity and Structural Baseline


Methyl 1-cyanocyclopropanecarboxylate (CAS 6914-73-4) is a 1,1-disubstituted cyclopropane featuring an electron-withdrawing cyano group and a methyl ester moiety on the same ring carbon . With a molecular formula of C6H7NO2 and a molecular weight of 125.13 g/mol, the compound is typically supplied as a colorless to light-yellow liquid with a purity of ≥95%–98% . Its structural classification as a donor–acceptor (D–A) cyclopropane underpins its utility as a strained, yet tunable, three-carbon building block in both medicinal chemistry and polymer science [1].

Methyl 1-Cyanocyclopropanecarboxylate: Critical Functional Distinctions That Prevent Simple Analog Replacement


Substituting methyl 1-cyanocyclopropanecarboxylate with a closely related analog—such as the ethyl ester, the cyclobutane homolog, or a cyclopropane lacking the cyano group—is not a straightforward equivalency. The precise combination of ring strain, ester alkyl chain length, and the dual electron-withdrawing substituents governs both the kinetic barrier to ring-opening and the regioselectivity of nucleophilic attack [1]. For instance, while the methyl ester undergoes controlled anionic ring-opening polymerization to yield monodisperse polymers, the cyclobutane analog fails entirely under identical conditions due to preferential ester attack rather than ring cleavage [2]. The following quantitative evidence details exactly where and why these molecular nuances dictate experimental outcomes and, consequently, procurement decisions.

Methyl 1-Cyanocyclopropanecarboxylate: Quantified Differentiation Against Key Comparators for Informed Procurement


Ring-Opening Polymerization Viability: Cyclopropane vs. Cyclobutane Homolog

In a direct comparative study, methyl 1-cyanocyclopropanecarboxylate undergoes successful anionic ring-opening polymerization (AROP) to yield monodisperse polymers (M̄w/M̄n < 1.10) using thiophenolate initiators at >50 °C. In stark contrast, attempted polymerization of the analogous ethyl 1-cyanocyclobutanecarboxylate failed under the same or even more energetic conditions, with the initiator attacking the pendant ester group instead of the cyclic methylene, thereby preventing chain growth [1].

Polymer Chemistry Anionic Polymerization Ring Strain

Lipophilicity Tuning: Methyl vs. Ethyl Ester LogP Differential

The methyl ester (target) exhibits a consensus LogP of approximately 0.46 [1], whereas the corresponding ethyl ester (CAS 1558-81-2) has a significantly higher LogP of 0.86 [2]. This 0.40 log unit difference corresponds to a ~2.5‑fold increase in octanol/water partition coefficient for the ethyl analog, which directly impacts membrane permeability, aqueous solubility, and protein binding characteristics in a drug-discovery context.

Medicinal Chemistry Physicochemical Property ADME

Volatility and Purification: Boiling Point Distinction Between Methyl and Ethyl Esters

The methyl ester (target) has a boiling point of 205.8 ± 23.0 °C at 760 mmHg , while the ethyl ester analog boils at a higher temperature of 222.8 ± 23.0 °C . This 17 °C difference in boiling point translates into distinct purification and handling requirements; the lower boiling point of the methyl ester facilitates simpler distillation and solvent removal under milder conditions, which can be advantageous for thermally sensitive downstream processes.

Synthetic Chemistry Purification Physical Property

Donor–Acceptor Cycloaddition Competence: Essential Role of the Cyano Group

In [3+2] cycloadditions with β‑nitrostyrenes, methyl 1‑cyanocyclopropanecarboxylate acts as a competent three‑carbon synthon, producing 6‑carbamoylfulvene‑6‑carboxylates in good yields under mild Et₃N catalysis [1]. The reaction does not proceed with 1,1‑dicyanocyclopropanes, underscoring that the specific donor–acceptor pairing of a single cyano group with a carboxylate ester is essential for the desired ring‑opening/cyclization cascade.

Organic Synthesis Cycloaddition Heterocycle Construction

Methyl 1-Cyanocyclopropanecarboxylate: Evidence‑Driven Application Scenarios for Scientific and Industrial Procurement


Synthesis of Living Anionic Polymers for Specialty Coatings and Adhesives

Leveraging its unique ability to undergo anionic ring‑opening polymerization (AROP) with thiophenolate initiators (M̄w/M̄n < 1.10), methyl 1‑cyanocyclopropanecarboxylate is the monomer of choice for preparing well‑defined poly(alkyl 1‑cyanotrimethylene‑1‑carboxylate)s. These polymers are next‑higher homologues of poly(cyanoacrylate)s and offer tunable mechanical properties for high‑performance adhesives and biomedical coatings. The cyclobutane analog fails to polymerize under identical conditions, so this specific compound is irreplaceable for this application [1].

Optimization of Lipophilicity in Medicinal Chemistry Lead Development

For drug discovery programs where controlling LogP is essential to balance solubility and permeability, the methyl ester (LogP ~0.46) provides a lower lipophilicity profile compared to the ethyl ester (LogP ~0.86). This ~2.5‑fold difference in partition coefficient directly influences in vitro ADME parameters and can reduce promiscuous protein binding. Medicinal chemists select methyl 1‑cyanocyclopropanecarboxylate when a less lipophilic cyclopropane building block is required [2].

Construction of 6‑Carbamoylfulvene Scaffolds via [3+2] Cycloaddition

As a donor–acceptor cyclopropane bearing a single cyano and a single ester group, this compound is uniquely reactive in Et₃N‑promoted [3+2] cycloadditions with β‑nitrostyrenes, affording 6‑carbamoylfulvene‑6‑carboxylates—a class of compounds with documented pharmacological interest. Importantly, 1,1‑dicyanocyclopropanes are unreactive in this transformation, making the target compound the only synthetically viable entry point to this heterocyclic scaffold [3].

Energetically Favorable Distillation and Purification in Multi‑Step Synthesis

The lower boiling point of methyl 1‑cyanocyclopropanecarboxylate (205.8 °C) relative to its ethyl ester counterpart (222.8 °C) reduces the thermal energy required for solvent removal or vacuum distillation. This property is especially valuable in multi‑step synthetic sequences where thermal lability of other intermediates or products is a concern, allowing for gentler purification conditions and lower operational costs .

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